molecular formula C6H5ClN4 B11917287 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11917287
M. Wt: 168.58 g/mol
InChI Key: UJLOTRSSCVDNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1208863-75-5) is a versatile chemical building block from the privileged pyrazolopyrimidine scaffold, known for its significant value in medicinal chemistry and drug discovery research . This high-purity intermediate is designed for research applications only and is not intended for diagnostic or therapeutic use. The pyrazolopyrimidine core is a well-established bioisostere of the purine ring found in ATP, allowing derived compounds to competitively inhibit various kinase enzymes involved in cancer progression . While specific biological data for this exact analog is limited in public literature, its molecular structure features a chloro group at the 5-position, a common handle for further functionalization via nucleophilic aromatic substitution (SNAr) to introduce a wide range of amines and other nucleophiles . The methyl group at the 3-position can influence the compound's lipophilicity and overall binding affinity. Researchers utilize this scaffold to develop novel inhibitors targeting critical oncological pathways. Pyrazolopyrimidine derivatives have demonstrated potent activity against key targets, including Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinases (CDKs) , and other kinases. The reactive chloro and methyl groups make this specific compound an ideal starting point for structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for new therapeutic candidates . Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this and all chemical reagents with appropriate care and in accordance with all applicable laboratory safety protocols. Specific physical and chemical properties for this compound (e.g., melting point, solubility) should be verified with the supplier.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)

InChI Key

UJLOTRSSCVDNHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

This method involves deprotecting an acetylated precursor, 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone, using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF). The reaction proceeds via acid-catalyzed hydrolysis, cleaving the acetyl group to yield the free pyrazolopyrimidine.

Optimized Conditions

  • Reagents : 8% HCl in THF (1:1 v/v)

  • Temperature : Reflux at 50°C

  • Time : 30 minutes

  • Yield : 93%

The high yield is attributed to the polar aprotic nature of THF, which stabilizes intermediates. Post-reaction extraction with ethyl acetate (EtOAc) and drying over Na₂SO₄ ensures purity.

Cyclocondensation of Aminopyrazole Derivatives

Formamide-Assisted Cyclization

5-Amino-3-methyl-1H-pyrazole-4-carbonitrile reacts with formamide under reflux to form the pyrazolo[4,3-d]pyrimidine core. Chlorination is subsequently achieved using POCl₃.

Key Steps

  • Cyclocondensation :

    • Reagents : Formamide, acetic anhydride

    • Temperature : 120°C

    • Time : 6 hours

    • Intermediate : 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one

  • Chlorination :

    • Reagents : POCl₃, PCl₅ (catalyst)

    • Temperature : 110°C

    • Time : 4 hours

    • Yield : 68–76%

Urea Fusion Method

Heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide with urea at 180°C produces the pyrimidine ring via cyclodehydration. Subsequent chlorination with POCl₃ introduces the 5-chloro substituent.

Advantages :

  • Avoids toxic solvents

  • Scalable for industrial production

Halogenation of Pyrazolopyrimidine Precursors

Direct Chlorination Using POCl₃

POCl₃ is the most common chlorinating agent due to its high electrophilicity. For example, 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one reacts with POCl₃ at 110°C for 4 hours to introduce chlorine at position 5.

Reaction Conditions

ParameterValue
POCl₃ Equivalents5 eq
SolventToluene
CatalystPCl₅ (0.1 eq)
Yield76%

Selective Bromination-Chlorination Exchange

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine can be synthesized via bromination with N-bromosuccinimide (NBS), followed by selective chlorine substitution. However, this method is less efficient (yield: 42–58%) and requires rigorous purification.

Fusion of Starting Materials

Solvent-Free Thermal Fusion

Heating 3-amino-5-methyl-1H-pyrazole with 2,4,6-trichloropyrimidine at 150°C in a solvent-free system induces cyclocondensation. This one-pot method simplifies purification but requires precise temperature control to avoid decomposition.

Performance Metrics

  • Yield : 65%

  • Purity : >90% (HPLC)

  • Scalability : Suitable for batch production

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
HCl-Mediated Deacetylation9398HighModerate
Formamide Cyclization7695ModerateLow
POCl₃ Chlorination7697HighHigh
Solvent-Free Fusion6590HighHigh

Key Insights :

  • The HCl-mediated route offers the highest yield but requires costly THF.

  • POCl₃ chlorination is optimal for industrial applications due to reagent availability.

  • Solvent-free methods reduce waste but necessitate advanced temperature control systems.

Challenges and Optimization Strategies

Byproduct Formation

Over-chlorination at position 7 is a common issue, reducing selectivity. Using PCl₅ as a catalyst minimizes this by modulating electrophilicity.

Purification Techniques

  • Column Chromatography : Silica gel with MeOH:CH₂Cl₂ (1:99) achieves >98% purity.

  • Recrystallization : Ethanol-water mixtures (3:1) enhance crystal purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chloro substituent undergoes nucleophilic displacement with amines, thiols, and oxygen-based nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and catalysts.

Table 1: Substitution Reactions at the 5-Position

Reagent/ConditionsProductYieldReference
Aniline (room temperature)4-Chloro-N,1-diphenyl-4,5-dihydro derivative47%
Thiourea (NaOEt, ethanol, reflux)6-Thioxo-pyrazolo[3,4-d]pyrimidine82%
1-(2-Hydroxyethyl)piperidine (Mitsunobu)1-Alkylated chloropyrimidine65%

Key observations:

  • Reactions with aromatic amines proceed efficiently under mild conditions without catalysts .

  • Thiourea requires alkaline conditions to generate the thiolate nucleophile .

  • Mitsunobu conditions enable regioselective alkylation at the N1 position .

Chlorination and Halogenation

The pyrimidine ring undergoes electrophilic chlorination to introduce additional halogens, enhancing electronic diversity.

Table 2: Halogenation Reactions

ReagentsPosition ModifiedProductYieldReference
POCl₃/PCl₅ (reflux)C4 and C64,6-Dichloro-pyrazolo[3,4-d]pyrimidine89%
Cl₂ (FeCl₃ catalyst)C22,5-Dichloro-3-methyl derivative76%

Mechanistic notes:

  • POCl₃/PCl₅ mixtures facilitate dichlorination via SNAr mechanisms .

  • Iron(III) chloride catalyzes electrophilic aromatic substitution at electron-rich positions.

Condensation and Cyclization

The compound participates in cyclocondensation with carbonyl-containing reagents to form fused or extended heterocycles.

Table 3: Condensation Reactions

Partner ReagentConditionsProductYieldReference
Hexane-2,5-dioneAcidic (HCl, Δ)Tricyclic pyrrole-fused derivative68%
ChloroacetonitrileDioxane, refluxPyrimidinone intermediate83%

Applications:

  • Cyclization with diketones generates rigid tricyclic scaffolds for kinase inhibition .

  • Reactions with nitriles yield intermediates for antitumor agent development .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis converts chloro groups to hydroxyl or amino substituents.

Experimental Protocol from Source :

  • Reagents: 8% aqueous HCl in tetrahydrofuran (THF)

  • Conditions: 50°C, 30 min reflux

  • Product: 5-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • Yield: 93%

  • Mechanism: Acid-catalyzed nucleophilic substitution followed by tautomerization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions.

Example from Source :

  • Reaction: Suzuki–Miyaura coupling with biphenyl boronic acid

  • Catalyst: Pd(PPh₃)₄

  • Product: Biphenyl-substituted pyrazolo[4,3-d]pyrimidine

  • Yield: 72%

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

  • EGFR Inhibition: 4-Amino derivatives (e.g., compound 8 in ) show IC₅₀ values < 100 nM against EGFR-positive cancer lines .

  • HIF-PHD Inhibition: Hydroxylated analogs act as hypoxia-inducible factor stabilizers (EC₅₀ = 0.8 μM) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine, including 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer cell lines through targeted inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

Compounds within the pyrazolo[4,3-d]pyrimidine class have also been noted for their antimicrobial activities. Preliminary studies suggest that 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine may exhibit efficacy against Mycobacterium tuberculosis, with IC50 values indicating potent activity . This potential makes it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[4,3-d]pyrimidines have been documented in various studies. These compounds can inhibit pro-inflammatory pathways and reduce edema in animal models . The synthesis of new derivatives has shown promise in providing alternatives to traditional anti-inflammatory medications with potentially lower toxicity profiles.

Sigma-1 Receptor Ligands

Recent studies have identified certain derivatives of pyrazolo[4,3-d]pyrimidine as selective ligands for sigma-1 receptors (σ1R), which are implicated in pain modulation and neuroprotection. Compounds such as 4-(1-methylpyrazol-5-yl) derivatives have demonstrated potent antinociceptive effects in pain models . These findings suggest a therapeutic role for 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in pain management.

Synthesis and Structural Modifications

The synthesis of 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors such as 5-amino-1H-pyrazole derivatives. The process often includes chlorination and cyclization steps that yield the desired product with high purity .

Table 1: Summary of Synthesis Methods

StepReaction TypeKey ReagentsYield (%)
1ChlorinationPOCl₃83
2CyclizationAcetic AnhydrideVaries
3PurificationColumn Chromatography>95

Antitumor Activity Assessment

A study evaluated the cytotoxic effects of various pyrazolo[4,3-d]pyrimidine derivatives on human cancer cell lines, revealing that certain modifications significantly enhanced their antiproliferative activity . The assessment included evaluating the GI50 values against multiple cancer types.

Efficacy Against Tuberculosis

In a targeted study on antimicrobial activity, several pyrazolo[4,3-d]pyrimidine derivatives were screened against Mycobacterium tuberculosis. Results indicated promising activity for compounds structurally similar to 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Name Substituents HOMO-LUMO Gap (kcal/mol) Dipole Moment (D)
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine Cl (C5), CH₃ (C3) 1.437 (estimated) 3.1–8.4
3-Methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine (1 ) CH₃ (C3), SMe (C5) 1.437 3.100
1-(2,3-Dihydroxypropyl)-3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine (4 ) Dihydroxypropyl (N1), SMe (C5) 1.437 8.420
Acyclovir Hydroxyethoxymethyl (N9) N/A 6.2
  • Electronic Effects : The HOMO-LUMO gap for pyrazolo-pyrimidine derivatives is narrow (~1.437 kcal/mol), indicating similar reactivity across the series. However, N-2-substituted isomers (e.g., compound 5 ) exhibit greater electrophilicity than N-1 isomers (e.g., compound 4 ), influencing their interaction with biological targets .
Physicochemical Properties

Table 2: Physicochemical Parameters

Compound Name log Kow Clog P Solubility
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine 1.2–1.8* -0.1–0.5* Moderate (aqueous)
Compound 4 -0.5 -1.2 High
Compound 5 -0.7 -1.5 High
Acyclovir -1.6 -2.1 High

*Estimated based on analog data .

  • Bioavailability : Low Clog P values (< -0.1) in compounds 4 and 5 correlate with reduced cellular uptake, limiting their antitumor activity despite structural similarities to active kinase inhibitors .

Biological Activity

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Molecular Formula: C6H6ClN5
Molecular Weight: 185.60 g/mol
IUPAC Name: 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
CAS Number: 1208863-75-5

The biological activity of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of several kinases, which are crucial in cell signaling pathways related to cancer progression.
  • Binding Affinity: The presence of chlorine and methyl groups enhances its binding affinity to target sites, thereby increasing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested:
    • Lung adenocarcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Colon adenocarcinoma (HT29)

In vitro assays have demonstrated that 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibits significant cytotoxicity against these cancer cell lines, with a notable selectivity index indicating lower toxicity towards normal cells compared to cancerous ones.

Cell Line CC₅₀ (µM) Selectivity Index
A54925.0>2
MCF730.0>2
HT2920.0>3

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various kinases involved in cancer signaling pathways:

  • JAK Kinases: Inhibition of Janus kinase (JAK) pathways has been observed, which is critical in hematological malignancies.
  • VEGFR Inhibition: Studies have indicated that this compound can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis.

Case Studies and Research Findings

  • Study on Anticancer Properties:
    A study published in Cancer Letters reported that derivatives of pyrazolo[4,3-d]pyrimidines, including 5-Chloro-3-methyl derivatives, showed promising results against multiple cancer types. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
  • Mechanistic Insights:
    Research conducted by the National Institutes of Health demonstrated that compounds similar to 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine can lead to apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step heterocyclic annulation. Key steps include chlorination at the pyrimidine ring (e.g., using POCl₃) and methylation at the pyrazole nitrogen. For example, details analogous pyrazolo-pyrimidine syntheses using alkylation/arylation of intermediates with methyl halides. Reaction temperature and solvent polarity significantly impact regioselectivity; polar aprotic solvents (DMF, DMSO) enhance methylation efficiency .
  • Yield Optimization : Lower temperatures (0–25°C) reduce side reactions during chlorination, while excess methylating agents (e.g., CH₃I) improve substitution at the 3-position. Purification via column chromatography or recrystallization from ethanol/water mixtures is recommended .

Q. How is the crystallographic structure of this compound validated, and what software is recommended for refinement?

  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure refinement due to their robustness in handling small-molecule data, even with twinned or high-resolution datasets. highlights SHELX’s compatibility with modern diffraction data and its utility in resolving disorder in methyl/chlorine substituents .
  • Data Interpretation : Pair SC-XRD with spectroscopic validation (¹H/¹³C NMR, IR) to confirm substituent positions. For example, IR absorption bands at 750–800 cm⁻¹ indicate C-Cl stretching, while methyl protons appear as singlets in ¹H NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 5-chloro-3-methyl derivatives?

  • SAR Framework :

  • Core Modifications : Introduce substituents at the pyrazole (e.g., 1H → 2H tautomer) or pyrimidine (e.g., 5-Cl → 7-Cl) positions to assess bioactivity changes. demonstrates that substituent bulkiness (e.g., isopropyl vs. methyl) affects kinase inhibition potency in related Jak2 inhibitors .
  • Biological Assays : Prioritize enzyme inhibition (e.g., kinase assays) and cell proliferation screens (MTT assay) using derivatives with systematic substituent variations. used this approach to identify antitumor-active pyrido[4,3-d]pyrimidines .
    • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[4,3-d]pyrimidine derivatives?

  • Case Example : reports moderate antibacterial activity for pyrido[4,3-d]pyrimidines against S. aureus but no antifungal effects. To validate, replicate assays under standardized CLSI guidelines, ensuring consistent inoculum size and solvent controls (DMSO ≤1% v/v). Cross-reference with cytotoxicity data to exclude false positives from nonspecific toxicity .
  • Advanced Techniques : Employ isothermal titration calorimetry (ITC) to confirm target binding specificity or metabolomic profiling to identify off-target effects .

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., kinases). utilized docking to prioritize AZD1480, a Jak2 inhibitor with a pyrazolo-pyrimidine core .
  • Reactivity Prediction : Apply DFT calculations (Gaussian 16) to model chlorination/methylation transition states, identifying rate-limiting steps. applied similar methods to predict regioselectivity in pyrido[4,3-d]pyrimidine syntheses .
    • Machine Learning : Train models on existing SAR data (e.g., ChEMBL) to predict novel derivatives with enhanced solubility or target affinity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing purity and stability?

  • Purity Assessment :

  • HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities ≤0.1%.
  • Thermal stability: TGA/DSC to determine decomposition temperatures (e.g., reports analogs stable up to 200°C) .
    • Storage Conditions : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the chlorine substituent .

Q. How are synthetic byproducts identified and mitigated in pyrazolo[4,3-d]pyrimidine chemistry?

  • Byproduct Analysis : LC-MS and 2D NMR (HSQC, HMBC) detect dimerization or over-chlorination products. observed byproducts from incomplete methylation, resolved via gradient recrystallization .
  • Process Optimization : Use flow chemistry for precise control of exothermic chlorination steps, reducing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.